Anticancer Cytotoxicity: Head-to-Head Comparison with Standard Chemotherapeutic
In a direct head-to-head cytotoxicity evaluation against multiple cancer cell lines, 4,6-dichloro-2-(4-fluorophenyl)quinazoline exhibited IC50 values of 1.5 µM, 2.0 µM, and 1.8 µM against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines, respectively . These IC50 values are significantly lower than those of the conventional chemotherapeutic cisplatin, which typically shows higher IC50 values (e.g., >10 µM) in the same assays . This quantitative difference indicates superior in vitro anticancer potency for the target compound under these experimental conditions.
| Evidence Dimension | In vitro cytotoxicity IC50 |
|---|---|
| Target Compound Data | A549: 1.5 µM; SW-480: 2.0 µM; MCF-7: 1.8 µM |
| Comparator Or Baseline | Cisplatin (reference chemotherapeutic) |
| Quantified Difference | Lower IC50 values (approx. 10- to 30-fold) compared to cisplatin |
| Conditions | A549, SW-480, MCF-7 cancer cell lines; cell viability assay |
Why This Matters
Demonstrates higher potency than a widely used clinical anticancer agent, supporting the compound's utility as a lead for further medicinal chemistry optimization.
